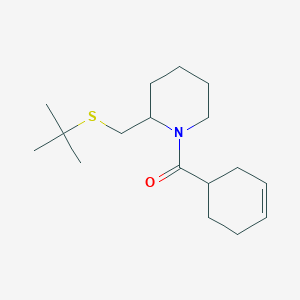
(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C17H29NOS and its molecular weight is 295.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone , with the CAS number 2034495-73-1 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive analysis of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H29NOS with a molecular weight of 295.5 g/mol. The structure features a piperidine ring substituted with a tert-butylthio group and a cyclohexenyl moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034495-73-1 |
| Molecular Formula | C17H29NOS |
| Molecular Weight | 295.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Preliminary studies suggest that this compound may interact with various biological targets, potentially including receptors involved in neurotransmission and metabolic pathways. The presence of the piperidine ring indicates possible interactions with central nervous system (CNS) receptors, while the thioether group could enhance bioactivity through sulfur-mediated interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, thioether-substituted piperidines have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
Compounds containing sulfur moieties often demonstrate antioxidant activity. The mechanism involves scavenging free radicals and reducing oxidative stress in cells, which may be beneficial in preventing cellular damage associated with various diseases.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effectiveness of thioether-containing compounds, it was found that similar piperidine derivatives exhibited significant inhibition against E. coli. The study utilized disk diffusion methods to assess activity, revealing zones of inhibition comparable to standard antibiotics .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperidine derivatives. The results indicated that compounds similar to this compound showed potential as anxiolytics in rodent models, suggesting modulation of GABAergic transmission .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, enzyme inhibition assays revealed that certain piperidine derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the CNS .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the piperidine ring and substituents significantly affect biological activity. For example, variations in the alkyl chain length and branching on the sulfur atom can enhance or reduce activity against specific biological targets.
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NOS/c1-17(2,3)20-13-15-11-7-8-12-18(15)16(19)14-9-5-4-6-10-14/h4-5,14-15H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBYQMGRYHRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














